5-(Hexylsulfanyl)oxolan-2-one
Description
5-(Hexylsulfanyl)oxolan-2-one is a γ-lactone derivative characterized by a hexylsulfanyl (-S-C₆H₁₃) substituent at the 5-position of the oxolan-2-one ring.
Properties
CAS No. |
902525-30-8 |
|---|---|
Molecular Formula |
C10H18O2S |
Molecular Weight |
202.32 g/mol |
IUPAC Name |
5-hexylsulfanyloxolan-2-one |
InChI |
InChI=1S/C10H18O2S/c1-2-3-4-5-8-13-10-7-6-9(11)12-10/h10H,2-8H2,1H3 |
InChI Key |
MIEWHHYMAJIELX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSC1CCC(=O)O1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent-Driven Comparisons
Alkyl-Substituted Lactones
- 5-Hexyl-5-methyloxolan-2-one (CAS 7011-83-8): Features a hexyl and methyl group at the 5-position. The absence of sulfur reduces polarity compared to 5-(hexylsulfanyl)oxolan-2-one, likely increasing lipophilicity. This compound is used in flavor/fragrance industries due to its stability and mild aroma .
- The double bond enhances reactivity, unlike the saturated hexylsulfanyl group in the target compound .
Oxygenated and Hydroxylated Derivatives
- 5-(Hydroxymethyl)-5-methyloxolan-2-one (CAS 74397-28-7): The hydroxyl group increases polarity and hydrogen-bonding capacity, improving water solubility. This contrasts with the thioether group, which may enhance membrane permeability in biological systems .
- Chojalactone C ([3R]-3-hydroxy-4-methylidene-3-octa-2,4,6-trienoyl oxolan-2-one): A structurally complex lactone with hydroxyl, methylidene, and polyunsaturated acyl groups. Its conjugated system enables UV absorption and antioxidant activity, unlike the simpler hexylsulfanyl analog .
Aromatic and Heterocyclic Analogues
- 5-(1H-Indol-3-yl)oxolan-2-one : Substituted with an indole ring, this compound exhibits π-π stacking and hydrogen-bonding interactions, making it relevant in drug discovery. The hexylsulfanyl group, in contrast, may favor hydrophobic interactions .
- Pilocarpine (3-ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]oxolan-2-one): An imidazole-containing lactone with cholinergic activity. The nitrogen-rich structure enables receptor binding, whereas the sulfur in this compound might alter metabolic pathways .
Bulkier and Multifunctional Derivatives
- 2,3,5-Tri-O-benzyl-D-ribonolactone (CAS 55094-52-5): Benzyloxy groups increase steric hindrance and lipophilicity. This contrasts with the hexylsulfanyl group, which balances hydrophobicity and moderate reactivity .
Data Table: Key Properties of Selected Oxolan-2-one Derivatives
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